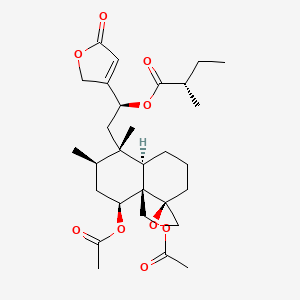
Ajugamarin F4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid isolated from the leaves of Ajuga species, particularly Ajuga ciliata Bunge and Ajuga macrosperma var. breviflora . This compound is part of a larger family of diterpenoids known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
Ajugamarin F4 can be synthesized through various chemical reactions involving the precursor compounds found in Ajuga species. The synthesis typically involves the extraction of the compound from the plant material using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Ajuga plants. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification through column chromatography to isolate this compound in its pure form .
化学反応の分析
Types of Reactions
Ajugamarin F4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
科学的研究の応用
Ajugamarin F4 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Ajugamarin F4 involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes and interfering with essential metabolic processes . Additionally, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Ajugamarin F4 is unique among neo-clerodane diterpenoids due to its specific structural features and biological activities. Similar compounds include:
Ajugarin I: Another neo-clerodane diterpenoid with similar antimicrobial properties.
Ajugalides B and C: Known for their antifungal activities.
Ajugamacrin E: Exhibits cytotoxic properties.
Ajugatakasin B: Has been studied for its anti-inflammatory effects.
特性
分子式 |
C29H42O9 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC名 |
[(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3/t17-,18+,22-,23+,24-,27-,28-,29-/m0/s1 |
InChIキー |
LJHYCABROUGORR-DUWLCKCXSA-N |
異性体SMILES |
CC[C@H](C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1CCC[C@]23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 |
正規SMILES |
CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















